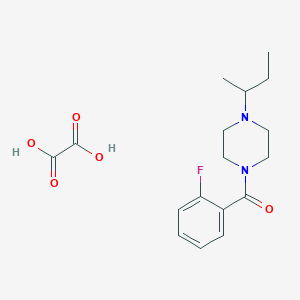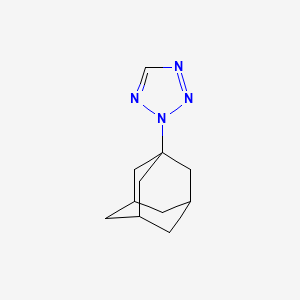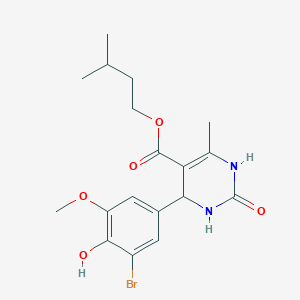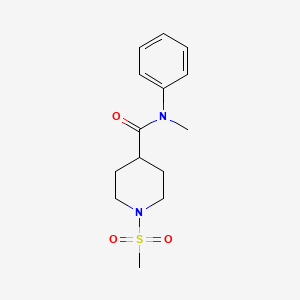
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid is a complex organic compound that combines a piperazine derivative with a fluorinated aromatic ketone and oxalic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone typically involves the reaction of 4-butan-2-ylpiperazine with 2-fluorobenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to improve efficiency and yield.
化学反応の分析
Types of Reactions
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized piperazine derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between fluorinated aromatic compounds and biological macromolecules. It may also serve as a probe for investigating the role of piperazine derivatives in biological systems.
Medicine
In medicinal chemistry, (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
作用機序
The mechanism of action of (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the fluorinated aromatic ring can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (4-Butylpiperazin-1-yl)-(2-fluorophenyl)methanone
- (4-Methylpiperazin-1-yl)-(2-fluorophenyl)methanone
- (4-Ethylpiperazin-1-yl)-(2-fluorophenyl)methanone
Uniqueness
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is unique due to the presence of the butan-2-yl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The fluorinated aromatic ring also contributes to its distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets.
特性
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O.C2H2O4/c1-3-12(2)17-8-10-18(11-9-17)15(19)13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,12H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVMKYWUZUQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide](/img/structure/B5091938.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-[[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B5091960.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5091969.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)

![2-(2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5092028.png)
![(2-chlorophenyl)[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5092035.png)
